N,N-Dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N,N-Dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 428845-60-7
VCID: VC0431266
InChI: InChI=1S/C20H26N2O3S/c1-4-6-13-22(14-7-5-2)26(24,25)18-12-11-17-19-15(18)9-8-10-16(19)20(23)21(17)3/h8-12H,4-7,13-14H2,1-3H3
SMILES: CCCCN(CCCC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5g/mol

N,N-Dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.: 428845-60-7

Main Products

VCID: VC0431266

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5g/mol

N,N-Dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 428845-60-7

CAS No. 428845-60-7
Product Name N,N-Dibutyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Molecular Formula C20H26N2O3S
Molecular Weight 374.5g/mol
IUPAC Name N,N-dibutyl-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C20H26N2O3S/c1-4-6-13-22(14-7-5-2)26(24,25)18-12-11-17-19-15(18)9-8-10-16(19)20(23)21(17)3/h8-12H,4-7,13-14H2,1-3H3
Standard InChIKey ITWLQOLNEAJXCY-UHFFFAOYSA-N
SMILES CCCCN(CCCC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C
Canonical SMILES CCCCN(CCCC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C
PubChem Compound 2133760
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator